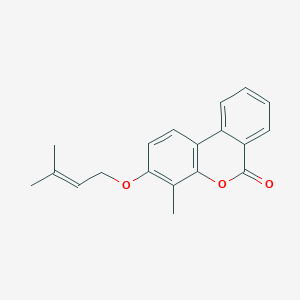

4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo(C)chromen-6-one

Description

4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo[c]chromen-6-one is a derivative of the 6H-benzo[c]chromen-6-one scaffold, a class of compounds characterized by a fused tricyclic structure comprising a coumarin-like lactone ring. This compound features a methyl group at the 4-position and a 3-methyl-2-butenyl (prenyl) ether substituent at the 3-position. The prenyl group introduces steric bulk and lipophilicity, which may influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

4-methyl-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-12(2)10-11-21-17-9-8-15-14-6-4-5-7-16(14)19(20)22-18(15)13(17)3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCREJZRKBSEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one typically involves several steps, starting from readily available precursors. The synthetic route may include:

Formation of the Chromen Ring: This step involves the cyclization of a suitable precursor to form the chromen ring structure.

Introduction of the Methyl and Butenyl Groups: The methyl and butenyl groups are introduced through alkylation reactions. Common reagents for these steps include methyl iodide and 3-methyl-2-butenyl bromide.

Final Coupling Reaction: The final step involves coupling the intermediate with a suitable reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Biological Activities

Isoimperatorin exhibits a range of biological activities, which include:

- Antioxidant Activity : Studies have shown that Isoimperatorin can scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that Isoimperatorin can inhibit the production of pro-inflammatory cytokines, suggesting its role in managing inflammatory conditions .

- Antitumor Properties : Isoimperatorin has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Cancer Therapy

Isoimperatorin's antitumor properties have been explored in various studies. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of caspase pathways . This suggests its potential use as a therapeutic agent in oncology.

Treatment of Inflammatory Diseases

Due to its anti-inflammatory properties, Isoimperatorin may be beneficial in treating conditions like arthritis and other inflammatory disorders. Its ability to modulate cytokine production positions it as a promising candidate for further clinical studies .

Applications in Agriculture

Isoimperatorin has also been investigated for its potential use as a natural pesticide. Its efficacy against certain pests has been documented, indicating that it could serve as an eco-friendly alternative to synthetic pesticides .

Table 2: Agricultural Applications

Applications in Cosmetics

The antioxidant properties of Isoimperatorin make it suitable for cosmetic formulations aimed at skin protection and anti-aging. Its ability to neutralize free radicals can help mitigate skin damage caused by environmental factors .

Case Study 1: Antitumor Activity

A study published in the Journal of Ethnopharmacology demonstrated that Isoimperatorin significantly inhibited the growth of human leukemia cells in vitro. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research published in Phytotherapy Research indicated that treatment with Isoimperatorin reduced inflammation markers in animal models of arthritis. This study supports its application in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 6H-benzo[c]chromen-6-one derivatives share a common core but differ in substituents at the 3-position, which critically modulate their bioactivity. Below is a detailed comparison:

Physicochemical Properties

| Property | 3-Butoxy (1f) | 3-Prenyl (Target) |

|---|---|---|

| LogP | 3.2 (predicted) | 3.8 (predicted)* |

| Molecular Weight (g/mol) | 270.3 | 326.4 |

| HPLC Purity | 99.2% | N/A |

*Predicted using fragment-based methods; the prenyl group increases hydrophobicity.

Key Research Findings

- Optimal Chain Length : PDE2 inhibition peaks with 4–5 carbon substituents (e.g., 1f: IC50 = 3.67 μM vs. 1g: IC50 = 34.35 μM for pentyloxy). The prenyl group’s four-carbon chain aligns with this trend .

- Substituent Flexibility : Linear chains (e.g., propoxy, butoxy) enhance PDE2 binding via van der Waals interactions, while branched chains (e.g., prenyl) may improve membrane permeability .

- Fluorescence Properties : Hydroxy-substituted analogs (e.g., 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) act as Fe³⁺ sensors. Methyl and prenyl groups could quench fluorescence, limiting this application .

Biological Activity

4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo(C)chromen-6-one, also known as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of natural products known for their potential therapeutic effects, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 374758-53-9

- Molecular Formula : C19H18O3

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor effects. A study utilizing the MTT assay demonstrated that this compound inhibited the growth of various tumor cell lines. The results showed a dose-dependent inhibition, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These findings indicate that the compound could be further developed for cancer therapy, particularly against cervical and breast cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus epidermidis and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 1000 |

| Escherichia coli | 500 |

These results suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

Antioxidant Activity

The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable antioxidant capacity:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

- Study on Cancer Cell Lines : In a study published in the Bulletin of the Korean Chemical Society, researchers examined the growth inhibitory effects of this compound on cancer cell lines, confirming its potential as an antitumor agent through detailed MTT assays .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of various coumarin derivatives, including this compound, revealing significant antimicrobial efficacy against pathogenic bacteria .

- Antioxidant Potential : A comprehensive review highlighted the antioxidant properties of coumarin derivatives, emphasizing their role in reducing oxidative stress and their implications in preventing chronic diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo[c]chromen-6-one?

- Methodology : The compound is synthesized via cyclocondensation reactions. A one-pot approach using 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and 1,3-bis(trimethylsilyloxy)-1,3-butadienes under thermal conditions yields the benzo[c]chromen-6-one core. Subsequent functionalization with 3-methyl-2-butenyl ether groups is achieved through nucleophilic substitution or coupling reactions .

- Key Reagents : 1,3-bis(silyloxy)-1,3-butadienes, 3-methyl-2-butenyl alcohol, and transition metal catalysts (e.g., Pd for cross-dehydrogenative coupling) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the chromenone core) .

- NMR (¹H/¹³C) : Confirms substitution patterns; methoxy and methyl groups appear as singlets (δ 3.8–4.0 ppm for methoxy, δ 1.2–1.5 ppm for methyl) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 280.3 [M+H]⁺) .

- TLC/HPLC : Monitors reaction progress and purity .

Q. What biological activities are associated with this compound?

- Antioxidant Activity : Scavenges free radicals (e.g., DPPH assay) due to the electron-rich chromenone core and prenyl ether substituents .

- Phosphodiesterase II (PDE2) Inhibition : Derivatives show IC₅₀ values in the µM range, enhancing neuroprotection in vitro .

- Anti-inflammatory Potential : Structural analogs inhibit COX-2 and NF-κB pathways, suggesting mechanistic overlap .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Variables :

- Catalysts : Pd-based catalysts improve cross-dehydrogenative coupling efficiency (yield >70%) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation kinetics .

- Temperature : Controlled thermal conditions (80–100°C) minimize side reactions .

- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) resolves regioisomers .

Q. How to address contradictions in reported biological activities across studies?

- Case Example : While some studies emphasize PDE2 inhibition , others note estrogen receptor-beta (ERβ) agonist activity in related benzo[c]chromenones .

- Resolution :

- Assay Conditions : Validate activity under standardized protocols (e.g., cell lines, enzyme sources).

- Structural Nuances : Minor substituent changes (e.g., methoxy vs. prenyl groups) alter target selectivity .

Q. What are the structure-activity relationships (SAR) for PDE2 inhibition in benzo[c]chromenone derivatives?

- Critical Substituents :

- 3-Prenyloxy Group : Enhances binding affinity to PDE2’s hydrophobic pocket .

- 6-Oxo Group : Essential for hydrogen bonding with catalytic residues .

- SAR Table :

| Derivative | Substituent at Position 3 | PDE2 IC₅₀ (µM) |

|---|---|---|

| 1f | 3-Methoxy | 3.67 ± 0.47 |

| 1a | 3-Hydroxy | >10 |

Q. How to translate in vitro findings to in vivo neuroprotection models?

- Challenges : Poor bioavailability due to low solubility.

- Strategies :

- Prodrug Design : Introduce ester groups to enhance permeability .

- Nanocarriers : Liposomal encapsulation improves CNS delivery .

- Validation : Behavioral assays (e.g., Morris water maze) in rodent models of neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.